molecular formula C12H17NO B6183496 rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans CAS No. 1932516-76-1

rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans

Cat. No. B6183496
CAS RN: 1932516-76-1
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans (RDTN) is a chiral organic compound that has been studied extensively due to its potential uses in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. RDTN is a chiral molecule, meaning that it has two non-superimposable mirror images, and has been used in asymmetric synthesis of a variety of compounds.

Scientific Research Applications

Rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been used in a variety of scientific research applications, including asymmetric synthesis, drug design, and catalysis. Asymmetric synthesis is the process of creating chiral molecules, such as rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans, from achiral starting materials. rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been used in drug design to create new drugs with desired properties, such as improved efficacy or reduced toxicity. rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has also been used in catalysis to increase the efficiency of chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans is not fully understood, but it is believed to involve the formation of a chiral environment in which the desired reaction can occur. This chiral environment is created by the presence of the dimethylamine group, which is believed to interact with the Grignard reagent in a specific manner. This interaction is believed to be responsible for the formation of the chiral carbinol intermediate, which is then used to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans are not well understood, as the compound has not been extensively studied in humans. However, it has been shown to have some effects on enzymes, such as the inhibition of cyclooxygenase-2 (COX-2) and the activation of phospholipase A2 (PLA2). In addition, rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for many researchers. Second, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound has a wide range of applications, making it a versatile tool for many different types of experiments.
However, there are also some limitations to the use of rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans in laboratory experiments. First, the compound is not water-soluble, making it difficult to use in aqueous solutions. Second, the compound has a low solubility in organic solvents, making it difficult to use in certain reactions. Finally, the compound is not very stable in the presence of light, making it difficult to use in photochemical reactions.

Future Directions

There are a number of potential future directions for research on rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans. First, further research is needed to determine the mechanism of action of the compound and its effects on biochemical and physiological processes. Second, research is needed to develop more efficient methods of synthesizing rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans to reduce costs and increase yields. Third, research is needed to develop new applications for rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans, such as its use in drug design and catalysis. Finally, research is needed to better understand the advantages and limitations of rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans in laboratory experiments.

Synthesis Methods

Rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans can be synthesized using a variety of methods, including the use of Grignard reagents, organolithium reagents, and hydroboration-oxidation. The most common method is the Grignard reagent-mediated synthesis, which is a two-step process. The first step involves the reaction of a Grignard reagent with a 1,2-dihydronaphthalene to form a carbinol intermediate. The second step involves the reaction of the carbinol intermediate with dimethylamine to form the desired rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "1-tetralone", "dimethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "1. 1-tetralone is reacted with sodium borohydride in ethanol to yield the corresponding alcohol intermediate.", "2. The alcohol intermediate is then oxidized with acetic acid and sodium hydroxide to form the ketone intermediate.", "3. The ketone intermediate is reduced with sodium borohydride in ethanol to yield the secondary alcohol intermediate.", "4. The secondary alcohol intermediate is then reacted with dimethylamine and hydrochloric acid in ethanol to form the final product, rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans." ] }

CAS RN

1932516-76-1

Product Name

rac-(1R,2R)-1-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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